4-(Pyridin-2-ylmethoxy)-benzonitrile
Description
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-(pyridin-2-ylmethoxy)benzonitrile |
InChI |
InChI=1S/C13H10N2O/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12/h1-8H,10H2 |
InChI Key |
CLSIKNRCNDMGGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
Overview : This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
- Case Study : Research indicates that derivatives of 4-(Pyridin-2-ylmethoxy)-benzonitrile have been synthesized and evaluated for their potential as xanthine oxidase inhibitors. These compounds demonstrated micromolar potency, suggesting their utility in treating conditions like gout and other inflammatory diseases .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 1j | 8.1 | Xanthine oxidase |
| 1k | 6.7 | Xanthine oxidase |
Agricultural Chemistry
Overview : The compound is utilized in formulating agrochemicals, enhancing the efficacy and selectivity of crop protection products.
- Application : It has been incorporated into formulations aimed at improving pest resistance and increasing crop yields. Its unique chemical structure allows for better binding to biological targets in pests, leading to more effective pest control strategies .
Material Science
Overview : In material science, this compound is employed in the development of advanced materials such as polymers and coatings.
- Properties : The compound's chemical properties contribute to enhanced durability and resistance in materials. It is being researched for its potential to improve the mechanical properties of polymer composites, making them suitable for various industrial applications .
Biochemical Research
Overview : The compound acts as a valuable tool in biochemical studies, particularly in understanding enzyme interactions and receptor binding.
- Research Findings : Studies have shown that it can modulate enzyme activity, aiding researchers in elucidating biological pathways associated with diseases. For instance, its interaction with lysine demethylase LSD1 has been explored through X-ray crystallography, providing insights into its binding mechanisms and potential as an epigenetic regulator .
Analytical Chemistry
Overview : In analytical chemistry, this compound is utilized to develop methods for detecting and quantifying various substances.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-Triazol-1-yl)ethenyl]benzonitrile (1c)
- Structure : Benzonitrile with a triazole-linked 3-chlorophenyl group.
- Activity : Exhibits potent cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, with IC₅₀ values comparable to etoposide .
- Comparison : The triazole and chlorophenyl substituents enhance cellular uptake and DNA intercalation, unlike the pyridinylmethoxy group in 4-(Pyridin-2-ylmethoxy)-benzonitrile, which prioritizes kinase binding .
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile
- Structure : Benzonitrile with an oxazole-ethynyl-phenyl extension.
- Activity: Demonstrates nonlinear optical (NLO) properties with a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, attributed to its extended π-conjugation .
- Comparison : The ethynyl-oxazole group enhances NLO performance compared to the pyridinylmethoxy group, which lacks such conjugation .
Substituent Positional Isomerism
2-((Pyridine-4-yl)methoxy)benzonitrile
- Structure : Ortho-substituted pyridine-4-ylmethoxy group.
- Synthesis : Prepared similarly via nucleophilic substitution but yields lower steric hindrance than the para-substituted analogue .
- Comparison : The para-substitution in this compound optimizes binding to hydrophobic pockets in enzymes (e.g., EGFR), while ortho-substitution may disrupt molecular alignment .
Functional Group Replacements
4-(2,6-Dimethylphenylthio)benzonitrile
- Structure : Thioether-linked dimethylphenyl group.
- Comparison : The thioether group provides distinct electronic effects (e.g., lower polarity) compared to the ether-linked pyridine in this compound, influencing solubility and reactivity .
4-[(4-Hydroxy-pyrimidin-2-yl)amino]-benzonitrile (Rilpivirine Hydroxy Impurity)
- Structure: Benzonitrile with a pyrimidine-amino substituent.
- Activity : A metabolite of rilpivirine (antiretroviral drug) with reduced efficacy due to hydroxylation .
- Comparison: The pyrimidine-amino group introduces hydrogen-bonding capacity distinct from the pyridinylmethoxy group, altering target affinity .
Data Table: Key Properties of this compound and Analogues
Research Findings and Trends
- Biological Applications : Pyridinylmethoxy-substituted benzonitriles are prioritized in kinase inhibitor design due to their balanced hydrophobicity and hydrogen-bonding capacity . In contrast, triazole or oxazole derivatives excel in cytotoxicity or NLO applications .
- Synthetic Flexibility: The pyridinylmethoxy group can be introduced via straightforward alkylation reactions, whereas ethynyl or thioether groups require specialized catalysts (e.g., Pd for Sonogashira coupling) .
- SAR Insights :
- Electron-withdrawing groups (e.g., nitrile) enhance binding to polar enzyme pockets.
- Extended π-systems (e.g., ethynyl-oxazole) improve NLO properties but may reduce bioavailability .
Preparation Methods
Reaction Conditions and Optimization
A representative procedure from VulcanChem specifies the use of potassium carbonate (K2CO3) as a base in dimethylformamide (DMF) at 80–100°C for 6–8 hours. The base deprotonates the hydroxyl group of 4-hydroxybenzonitrile, generating a phenoxide ion that displaces bromide from 2-(bromomethyl)pyridine. DMF serves as a polar aprotic solvent, enhancing the solubility of both reactants and stabilizing the transition state.
Table 1: Comparative SNAr Reaction Parameters
Cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) offers a marginally lower yield (68%) but reduces reaction time to 5 hours. Sodium hydride (NaH) in tetrahydrofuran (THF) is less efficient, likely due to incomplete deprotonation of the phenolic substrate.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Deprotonation : K2CO3 abstracts the hydroxyl proton, forming a resonance-stabilized phenoxide ion.
-
Displacement : The phenoxide attacks the electrophilic methylene carbon of 2-(bromomethyl)pyridine, leading to bromide expulsion and ether bond formation.
The electron-withdrawing nitrile group ortho to the reaction site increases the substrate’s electrophilicity, favoring SNAr over competing elimination pathways.
Purification and Characterization
Isolation Techniques
Crude product purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients (70:30 → 50:50). Recrystallization from ethanol or methanol yields analytically pure material, with melting points reported between 112–115°C.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
-
1H NMR (400 MHz, CDCl3) : δ 8.55 (d, J = 4.8 Hz, 1H, Py-H), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (t, J = 7.6 Hz, 1H, Py-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 7.6 Hz, 1H, Py-H), 5.21 (s, 2H, OCH2).
-
13C NMR : 160.1 (C-O), 149.8 (Py-C), 133.5 (CN), 122.4–118.9 (Ar-C).
Infrared Spectroscopy (IR)
A sharp absorption at 2225 cm⁻¹ confirms the nitrile group, while bands at 1240 cm⁻¹ and 1045 cm⁻¹ correspond to C-O-C asymmetric and symmetric stretching .
Q & A
Q. What experimental controls are essential when studying this compound’s photophysical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
